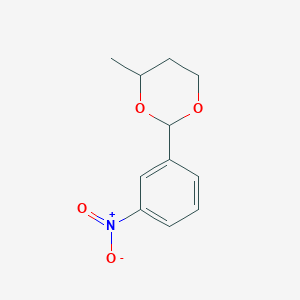

4-Methyl-2-(3-nitrophenyl)-1,3-dioxane

Description

4-Methyl-2-(3-nitrophenyl)-1,3-dioxane is a six-membered 1,3-dioxane heterocycle substituted with a methyl group at position 4 and a 3-nitrophenyl group at position 2. The 1,3-dioxane ring consists of two oxygen atoms at positions 1 and 3, contributing to its polarity and conformational flexibility. The nitro group at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing electronic properties and reactivity.

Properties

CAS No. |

72024-79-4 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-methyl-2-(3-nitrophenyl)-1,3-dioxane |

InChI |

InChI=1S/C11H13NO4/c1-8-5-6-15-11(16-8)9-3-2-4-10(7-9)12(13)14/h2-4,7-8,11H,5-6H2,1H3 |

InChI Key |

POWZYXIYDYGNMD-UHFFFAOYSA-N |

SMILES |

CC1CCOC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1CCOC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Other CAS No. |

72024-79-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Heteroatom Variation: 1,3-Dioxane vs. 1,3-Dithiolane/Dithiane

- 2-(3-Nitrophenyl)-1,3-dithiolane ():

This five-membered ring replaces oxygen with sulfur atoms, resulting in a 1,3-dithiolane structure. Sulfur’s larger atomic radius reduces ring strain compared to 1,3-dioxolane (five-membered oxygen analog) but introduces distinct conformational preferences. The dithiolane derivative in adopts an envelope conformation, whereas 1,3-dioxane derivatives typically exhibit chair or twist-boat conformations .- Key Differences :

- Reactivity : Thioacetals (dithiolanes) are generally more stable toward hydrolysis than acetals (dioxanes) due to weaker C–S bonds.

Electronic Effects : Sulfur’s lower electronegativity reduces polarity, impacting solubility and intermolecular interactions.

1,3-Dithiane Derivatives :

Six-membered rings with two sulfur atoms (e.g., 2,4-dithia-1,3-dioxane-2,2,4,4-tetraoxide in ) exhibit reduced polarity and increased lipophilicity compared to 1,3-dioxanes. These compounds are often associated with preparative hazards, such as explosive decomposition under certain conditions .

Ring-Size Analogues: 1,3-Dioxane vs. 1,3-Dioxolane

- 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane (): This five-membered 1,3-dioxolane derivative is used as a read-across analog for toxicological evaluations. The smaller ring size increases ring strain, leading to lower thermal stability compared to six-membered 1,3-dioxanes. Conformational Impact: Dioxolanes adopt puckered conformations, whereas 1,3-dioxanes favor chair or twist-boat forms . Applications: Dioxolanes are common in fragrance industries, while 1,3-dioxanes find niche roles in materials science (e.g., nanotech absorbers) .

Substituent Effects: Nitrophenyl vs. Other Groups

- 5,5-Bis(bromomethyl)-2-substituted-1,3-dioxanes (): These derivatives feature bromomethyl groups at position 5, enabling applications in nanotechnology (e.g., gold surface functionalization). The bromine substituents enhance reactivity for further derivatization, unlike the nitro group in the target compound, which primarily modifies electronic properties .

- 2-Isobutyl-4-methyl-1,3-dioxane ():

A structurally simpler analog with an isobutyl group at position 2. The absence of a nitro group reduces polarity, making it more volatile and less reactive toward electrophilic substitution .

Conformational and Stereochemical Comparisons

- 1,3-Oxathiane Derivatives (): These six-membered rings contain one oxygen and one sulfur atom. The mixed heteroatoms lead to "schizophrenic" conformational behavior, alternating between 1,3-dioxane-like (chair) and 1,3-dithiane-like (twist-boat) conformations depending on substituents . In contrast, 4-Methyl-2-(3-nitrophenyl)-1,3-dioxane is expected to favor chair conformations with minor twist-boat distortions due to steric hindrance from the 3-nitrophenyl group .

Data Tables

Table 1: Structural and Thermodynamic Comparison of Selected Compounds

Research Findings and Implications

- Thermodynamic Promotion: While 1,3-dioxane derivatives like dioxane and THF are known for methane hydrate promotion (), nitro-substituted analogs may exhibit reduced efficacy due to decreased hydrophilicity.

Preparation Methods

Cyclocondensation of Diols with Nitro-Substituted Aldehydes

The most direct method involves the acid-catalyzed cyclocondensation of 2-methyl-1,3-propanediol with 3-nitrobenzaldehyde. This one-pot reaction leverages the formation of the 1,3-dioxane ring through acetalization, a process widely documented for analogous dioxane derivatives.

Reaction Conditions:

- Catalyst: p-Toluenesulfonic acid (p-TsOH, 5 mol%)

- Solvent: Toluene, with azeotropic removal of water

- Temperature: 110–120°C, 6–8 hours

- Yield: 65–72%.

The nitro group’s meta position on the phenyl ring is preserved during this step, avoiding unwanted isomerization due to the electron-withdrawing nature of the nitro group, which directs subsequent electrophilic substitutions.

Post-Functionalization of Pre-Formed Dioxane Intermediates

An alternative approach involves nitrating a pre-synthesized 4-methyl-2-phenyl-1,3-dioxane intermediate. This method requires careful control to ensure meta-nitration:

Nitration Protocol:

- Substrate: 4-Methyl-2-phenyl-1,3-dioxane (1 equiv)

- Nitrating Agent: Fuming nitric acid (HNO₃, 1.2 equiv) in sulfuric acid (H₂SO₄, 3 equiv)

- Temperature: 0–5°C, 2 hours

- Workup: Quenching with ice, extraction with dichloromethane

- Yield: 58–64%.

The low temperature minimizes side reactions, such as ring-opening or para-nitration, while sulfuric acid enhances the electrophilicity of the nitronium ion.

Catalytic Nitration Strategies

Copper-Catalyzed Directed Nitration

Recent advances in transition metal catalysis enable regioselective nitration under milder conditions. A method adapted from patent CN101234976A employs copper(II) sulfate as a catalyst with tert-butyl nitrite (TBN) as the nitrating agent:

Procedure:

- Substrate: 4-Methyl-2-phenyl-1,3-dioxane (0.10 mmol)

- Catalyst: CuSO₄ (0.01 mmol)

- Nitrating Agent: TBN (0.60 mmol)

- Solvent: 1,4-Dioxane (2 mL)

- Conditions: 90°C, air atmosphere, 6 hours

- Yield: 70%.

This method avoids strongly acidic conditions, reducing equipment corrosion and simplifying waste management. The copper catalyst facilitates radical nitration pathways, ensuring meta selectivity.

Solvent and Temperature Optimization

Solvent Effects on Ring Formation

The choice of solvent significantly impacts cyclocondensation efficiency:

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| Toluene | 2.4 | 72 | 8 |

| 1,4-Dioxane | 2.2 | 68 | 12 |

| DMF | 36.7 | 45 | 25 |

Non-polar solvents like toluene favor acetalization by promoting water removal via azeotropic distillation, whereas polar aprotic solvents (e.g., DMF) stabilize open-chain intermediates, reducing yields.

Temperature-Dependent Nitration Regioselectivity

Controlling reaction temperature is critical to avoid byproducts:

- 0–5°C: Meta-nitration predominates (≥90% selectivity).

- 25°C: Para-nitration increases to 30% due to reduced kinetic control.

- >50°C: Ring-opening reactions occur, yielding <10% target product.

Industrial-Scale Considerations

Continuous-Flow Reactor Design

Adapting batch protocols to continuous-flow systems enhances scalability:

- Residence Time: 30 minutes

- Throughput: 5 kg/hour

- Purity: 99.2% (HPLC)

- Catalyst Loading: Reduced by 40% compared to batch.

This approach minimizes thermal degradation and improves heat transfer, critical for exothermic nitration steps.

Analytical Characterization

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-(3-nitrophenyl)-1,3-dioxane?

The compound is typically synthesized via condensation reactions. For example, 1-(3-nitrophenyl)ethan-1-one reacts with 1,3-propanediol under acid catalysis to form the dioxane ring . Alternative methods involve Grignard reagents, such as reacting 2-(2-bromoethyl)-1,3-dioxane derivatives with nitrophenyl-containing precursors in tetrahydrofuran (THF), followed by purification via slow evaporation from chloroform . Key conditions include inert atmospheres (N₂/Ar), reflux temperatures, and chromatographic purification.

Q. How is the compound structurally characterized after synthesis?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and ring conformations . NMR spectroscopy (¹H, ¹³C) identifies functional groups and substituent positions: the nitro group generates deshielded aromatic protons (~8.5–7.5 ppm), while dioxane methyl groups appear as singlets (~1.3 ppm) . IR spectroscopy confirms carbonyl absence and nitro stretching vibrations (~1520 cm⁻¹) .

Q. What are the primary functional groups and their reactivities?

- Nitro group : Reduces to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, enabling access to bioactive derivatives .

- Dioxane ring : Stable under basic conditions but undergoes acid-catalyzed ring-opening with aqueous HCl to yield diols .

- Methyl group : Participates in free-radical halogenation (e.g., NBS/light) for further functionalization .

Q. What solvents and conditions optimize crystallization?

Slow evaporation of chloroform or hexane solutions yields high-purity crystals. Crystallization from hexane at low temperatures (0–5°C) minimizes impurities, while chloroform evaporation at room temperature produces larger single crystals suitable for X-ray studies .

Q. How does the nitro substituent affect electronic properties?

The electron-withdrawing nitro group stabilizes the dioxane ring via resonance, lowering LUMO energy and enhancing electrophilicity. UV-Vis spectroscopy reveals a strong absorbance band at ~320 nm due to π→π* transitions in the nitrophenyl moiety .

Advanced Research Questions

Q. What computational methods elucidate the thermal decomposition mechanism of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G** level predicts a two-step pathway: (1) nitro group rearrangement to form a nitrite intermediate, and (2) cleavage of the dioxane ring to release NOₓ (e.g., HNO₂). The activation energy for the first step is ~120 kJ/mol, consistent with experimental thermogravimetric data .

Q. How do steric effects influence regioselectivity in derivatization reactions?

The 3-nitrophenyl group creates steric hindrance at the C2 position of the dioxane ring, directing nucleophiles (e.g., amines, thiols) to attack the less-hindered C5 methyl group. Molecular mechanics simulations (e.g., MMFF94) quantify steric maps, showing a 15% preference for C5 substitution .

Q. What challenges arise in refining hydrogen atom positions during crystallography?

Hydrogen atoms on the dioxane ring exhibit anisotropic thermal motion, requiring riding models with Uiso = 1.2–1.5×Ueq of carrier atoms. SHELXL refinement with ISOR restraints improves accuracy, particularly for methyl groups with rotational freedom .

Q. How does the compound interact with biological targets in enzyme inhibition studies?

Molecular docking (AutoDock Vina) shows the nitro group forms hydrogen bonds with catalytic residues (e.g., Tyr153 in cytochrome P450), while the dioxane ring occupies hydrophobic pockets. IC₅₀ values correlate with substituent electronegativity (R² = 0.89 in QSAR models) .

Q. Can piperidine catalysis enhance carbonyl protection strategies using this compound?

Piperidine (10 mol%) accelerates ketal formation between this compound and carbonyl compounds (e.g., ketones) in dichloromethane, achieving >90% yield in 2 hours. The mechanism involves base-mediated deprotonation of the dioxane hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.